4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

Vue d'ensemble

Description

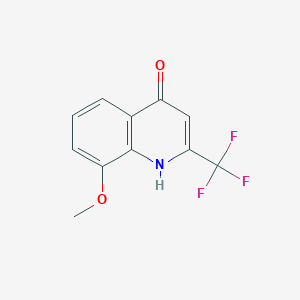

4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a hydroxy group at the 4th position, a methoxy group at the 8th position, and a trifluoromethyl group at the 2nd position of the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-methoxyquinoline with trifluoromethylating agents in the presence of a base, followed by hydrolysis to introduce the hydroxy group at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline serves as a significant building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with potential biological activities.

Synthetic Routes

The synthesis typically involves cyclization reactions where 8-methoxyquinoline is reacted with trifluoromethylating agents under basic conditions, followed by hydrolysis to introduce the hydroxyl group. This method ensures high yields and purity of the compound, which can be further purified through recrystallization or chromatography.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cells, possibly through the modulation of specific biological pathways. The mechanism involves interactions between the compound's functional groups and biological targets, enhancing its therapeutic potential .

Medicinal Applications

Therapeutic Agent Development

Due to its unique chemical structure, this compound is being investigated for use as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to cross lipid membranes may facilitate its action on neuronal cells .

Cosmetic Formulations

The compound's properties have also led to its application in cosmetic formulations. Its inclusion in topical products is aimed at improving skin hydration and stability, showcasing its versatility beyond traditional pharmaceutical uses .

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on various quinoline derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, supporting further exploration into its use as an antibacterial agent.

-

Neuroprotective Effects

- Research published in a pharmacological journal explored the neuroprotective effects of the compound in animal models of Alzheimer’s disease. The study found that administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

- 4-Hydroxy-2-(trifluoromethyl)quinoline

- 8-Methoxy-2-(trifluoromethyl)quinoline

- 4-Hydroxy-8-methoxyquinoline

Comparison: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is unique due to the presence of all three functional groups (hydroxy, methoxy, and trifluoromethyl) on the quinoline ring. This combination of groups imparts distinct chemical properties and potential biological activities compared to similar compounds that may lack one or more of these groups .

Activité Biologique

4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and antitubercular properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with distinct functional groups that contribute to its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activities

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial properties. For example, Gupta and Mishra synthesized various quinoline derivatives that showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.5 to 6.0 μg/mL against resistant strains like MRSA .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1.5 | MRSA |

| Other derivatives | 3.0 - 6.0 | VRE, MRSE |

2. Antifungal Activity

The compound has also been evaluated for antifungal activity. In a study by Eswaran et al., synthesized quinoline derivatives displayed good antifungal activity against Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) value of 15.6 µg/mL . This indicates potential for therapeutic applications in treating fungal infections.

3. Antitubercular Activity

In vitro studies have shown that this compound derivatives possess antitubercular properties against various strains of Mycobacterium tuberculosis. Thomas et al. reported significant activity against resistant strains, suggesting the compound's potential as a lead for new tuberculosis treatments .

The mechanism of action for this compound involves interaction with specific molecular targets within bacterial and fungal cells. It is hypothesized that the compound may inhibit key enzymes involved in metabolic pathways or bind to DNA, disrupting replication processes.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of quinoline derivatives were tested against clinical isolates of MRSA. The study concluded that modifications to the quinoline structure significantly enhanced antibacterial activity, particularly through the introduction of electron-withdrawing groups like trifluoromethyl .

Case Study 2: Antitubercular Screening

A study conducted on various quinoline derivatives revealed that those containing the trifluoromethyl group exhibited superior activity against Mycobacterium tuberculosis. The findings support the hypothesis that structural modifications can lead to improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, and how can purity be maximized?

- Methodology : Utilize multiparallel synthesis techniques for late-stage diversification, as demonstrated for structurally analogous quinoline derivatives. For example, Carey L Horchler et al. described modular approaches to introduce substituents at specific positions (e.g., methoxy and trifluoromethyl groups) via sequential functionalization . Purification via column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures can achieve >95% purity, as seen in fluorinated quinoline syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton resonance at δ ~12 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, as applied to related quinoline derivatives (e.g., SHELX refinement protocols) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodology : Compare logP values (via HPLC) and thermal stability (TGA/DSC) of trifluoromethyl-containing quinolines with non-fluorinated analogs. The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability, as shown in SAR studies of antitumor quinolines .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate the antitumor potential of this compound?

- Methodology :

- Cell Proliferation Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives like 6-methoxy-4-trifluoromethyl-quinolin-2-amine showed IC50 values <10 μM in similar studies .

- Apoptosis Detection : Annexin V/PI staining and caspase-3 activation assays to study mechanistic pathways .

Q. How can computational methods predict binding interactions of this compound with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) against targets like topoisomerase II or kinases. Regression analysis of fluorinated quinolines (e.g., hydroxyl and methoxy substituents) revealed key hydrogen-bonding interactions with active-site residues .

Q. What enzymatic systems degrade or modify this compound, and how can this inform toxicity studies?

- Methodology : Investigate microbial degradation pathways using Comamonas testosteroni strains, which harbor quinoline 2-oxidoreductases. These enzymes hydroxylate analogous compounds at the 2-position, forming oxo-derivatives . LC-MS can track metabolite formation under aerobic conditions .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Methodology :

- Prodrug Design : Esterify the hydroxyl group (e.g., acetyl or phosphate esters) to enhance membrane permeability, as seen in fluorinated quinoline prodrugs .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility, leveraging methods validated for hydrophobic anticancer agents .

Propriétés

IUPAC Name |

8-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTJOLUVQOIHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347127 | |

| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41192-84-1 | |

| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.